molecular formula C23H31ClO6 B13855057 6a-Chloro-11ss,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate

6a-Chloro-11ss,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate

Cat. No.: B13855057
M. Wt: 438.9 g/mol
InChI Key: OWSGOSCRVVECHJ-XGYSERNISA-N
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Description

6a-Chloro-11ss,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate is a synthetic corticosteroid hormone. It is a derivative of hydrocortisone and is used for its anti-inflammatory and immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a-Chloro-11ss,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate involves multiple steps. One common method starts with hydrocortisone, which undergoes chlorination at the 6a position. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6a-Chloro-11ss,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 11-keto derivatives, while reduction can produce 11-hydroxy derivatives .

Scientific Research Applications

6a-Chloro-11ss,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes. The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6a-Chloro-11ss,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate is unique due to its specific chlorination at the 6a position, which enhances its anti-inflammatory properties and reduces its mineralocorticoid activity compared to other corticosteroids .

Properties

Molecular Formula

C23H31ClO6

Molecular Weight

438.9 g/mol

IUPAC Name

[2-[(10R,11S,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H31ClO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,27,29H,4-7,9-11H2,1-3H3/t14?,15?,17?,18-,20?,21-,22-,23-/m0/s1

InChI Key

OWSGOSCRVVECHJ-XGYSERNISA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(C[C@@H](C3C2CC(C4=CC(=O)CC[C@]34C)Cl)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)Cl)O)C)O

Origin of Product

United States

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